molecular formula C16H26N2OS B10974809 5-propyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide

5-propyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide

Cat. No.: B10974809
M. Wt: 294.5 g/mol
InChI Key: NYRMCHPSIKHTQF-UHFFFAOYSA-N
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Description

5-propyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are important heterocyclic compounds with a wide range of applications in medicinal chemistry and material science . This compound is characterized by its unique structure, which includes a thiophene ring substituted with a propyl group and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide typically involves multiple steps, starting from thiophene. One common method includes the following steps :

    Lithiation and Bromination: Thiophene undergoes lithiation using n-butyllithium (n-BuLi) at low temperatures (−78 °C to room temperature) followed by bromination to introduce a bromo group at the desired position.

    Formylation: The bromo-substituted thiophene is then subjected to formylation to introduce a formyl group.

    Amidation: The formylated thiophene undergoes amidation with 1-propylpiperidine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-propyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or piperidine moiety.

Scientific Research Applications

5-propyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-propyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways . The thiophene ring and piperidine moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tiquizium Bromide: A thiophene derivative used as an antispasmodic.

    Dorzolamide: A thiophene-containing drug used to treat glaucoma.

    Tioconazole: An antifungal agent with a thiophene ring.

Uniqueness

5-propyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H26N2OS

Molecular Weight

294.5 g/mol

IUPAC Name

5-propyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide

InChI

InChI=1S/C16H26N2OS/c1-3-5-15-11-13(12-20-15)16(19)17-14-6-9-18(8-4-2)10-7-14/h11-12,14H,3-10H2,1-2H3,(H,17,19)

InChI Key

NYRMCHPSIKHTQF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2CCN(CC2)CCC

Origin of Product

United States

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